

N-Butyrylglycine-d7 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butyrylglycine-d7*

Cat. No.: B12429025

[Get Quote](#)

An In-depth Technical Guide to N-Butyrylglycine-d7

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **N-Butyrylglycine-d7**. The information is intended for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their studies.

Chemical Structure and Properties

N-Butyrylglycine-d7 is the deuterated form of N-Butyrylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Chemical Structure:

The chemical structure of **N-Butyrylglycine-d7** features a butyryl group, in which all seven hydrogen atoms have been replaced with deuterium, attached to the nitrogen atom of a glycine molecule.

IUPAC Name: 2-(2,2,3,3,4,4,4-heptadeuteriobutanoylamino)acetic acid.[1]

Synonyms: N-(1-Oxobutyl)glycine-d7, (Butyrylamino)acetic Acid-d7, N-Butanoylglycine-d7, N-Butyryl-d7-glycine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **N-Butyrylglycine-d7** is presented in Table 1. While specific experimental data for some properties of the deuterated compound are limited, data for the unlabeled N-Butyrylglycine are included for reference.

Table 1: Physicochemical Properties of **N-Butyrylglycine-d7** and N-Butyrylglycine

Property	N-Butyrylglycine-d7	N-Butyrylglycine (unlabeled)
CAS Number	Not widely assigned	20208-73-5[2][4]
Molecular Formula	C ₆ H ₄ D ₇ NO ₃ [5]	C ₆ H ₁₁ NO ₃ [6]
Molecular Weight	152.20 g/mol [1][7]	145.16 g/mol [4][6]
Appearance	Solid, White to off-white	Solid[4]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Water Solubility	Data not available	17.6 g/L (Predicted)[8]
logP	1.1 (Computed)[1]	0.03 (Predicted)[8]

Spectroscopic Data

While a specific Certificate of Analysis with detailed NMR and mass spectra for **N-Butyrylglycine-d7** is not publicly available, the expected spectroscopic characteristics can be inferred from the unlabeled compound and general principles.

¹H NMR Spectroscopy: The proton NMR spectrum of **N-Butyrylglycine-d7** would be significantly simplified compared to its unlabeled counterpart due to the absence of protons on the butyryl chain. The spectrum would primarily show signals corresponding to the glycine moiety's α-protons and the amide proton.

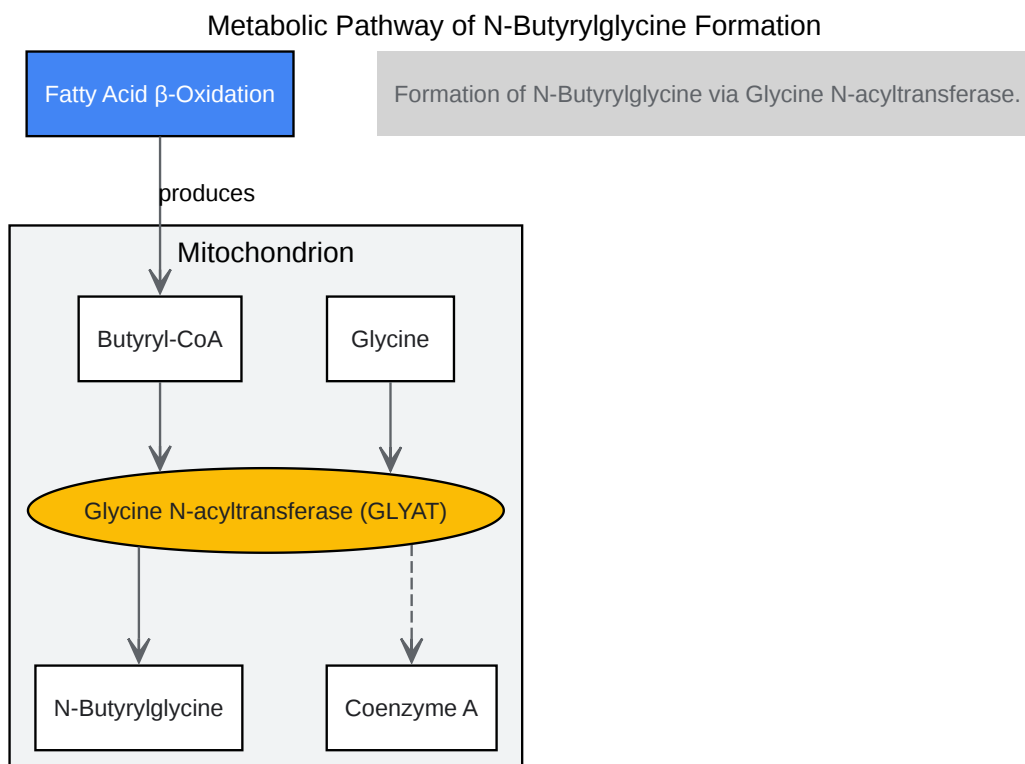
^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the α -carbon of the glycine residue. The signals for the deuterated carbons in the butyryl group would be significantly broadened and likely unobserved in a standard ^{13}C NMR experiment.

Mass Spectrometry: The mass spectrum of **N-Butyrylglycine-d7** would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of the deuterated butyryl group or parts of the glycine molecule.

Biological Role and Metabolic Pathway

N-Butyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of fatty acids with glycine.^{[5][6]} These compounds are typically minor metabolites of fatty acid oxidation. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the levels of specific acylglycines, including N-butyrylglycine, are elevated in biological fluids.^[6] This makes them important biomarkers for disease diagnosis and monitoring.

The formation of N-acylglycines is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This enzyme facilitates the conjugation of various acyl-CoA molecules with glycine. The metabolic pathway is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Formation of N-Butyrylglycine via Glycine N-acyltransferase.

Experimental Protocols

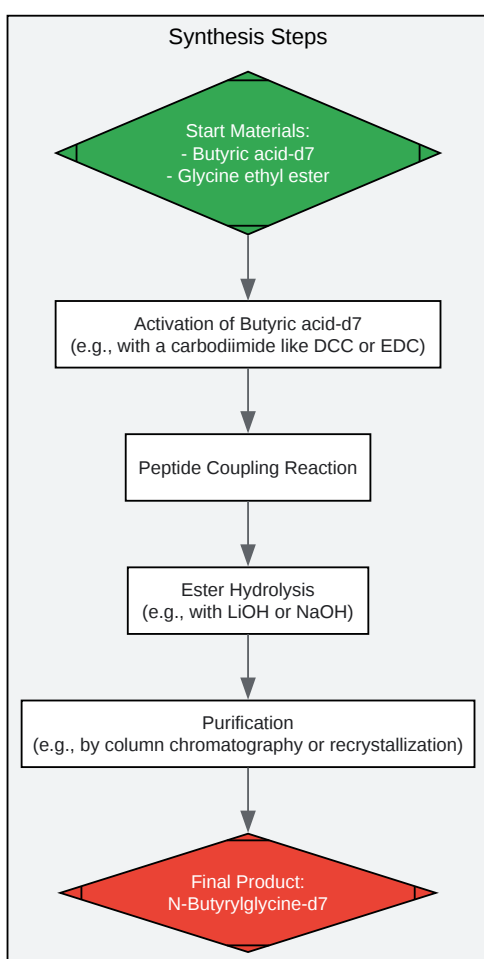
This section provides detailed methodologies for the synthesis and analysis of **N-Butyrylglycine-d7**, which are essential for its application in research.

Synthesis of N-Butyrylglycine-d7

A specific, detailed synthesis protocol for **N-Butyrylglycine-d7** is not readily available in the public domain. However, a general and representative method can be adapted from standard

peptide coupling techniques and the synthesis of other deuterated compounds. The following workflow outlines a plausible synthetic route.

General Synthesis Workflow for N-Butyrylglycine-d7



A representative workflow for the synthesis of N-Butyrylglycine-d7.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **N-Butyrylglycine-d7**.

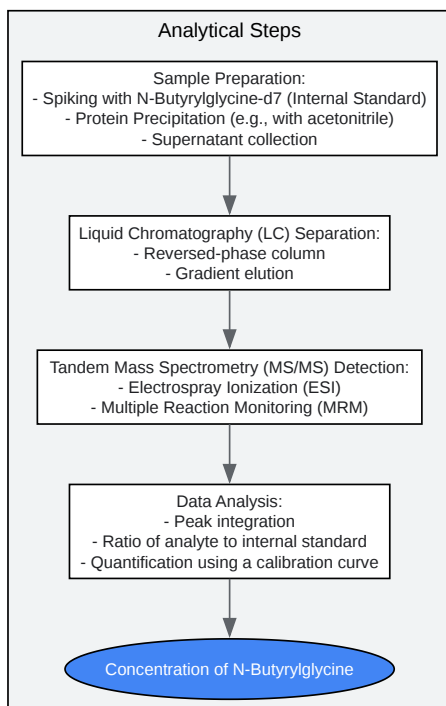
Methodology:

- **Activation of Butyric acid-d7:** Butyric acid-d7 is activated to form a more reactive species, such as an active ester or an acyl halide. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
- **Peptide Coupling:** The activated butyric acid-d7 is then reacted with the amino group of a protected glycine, typically glycine ethyl ester, in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to facilitate the amide bond formation.
- **Ester Hydrolysis:** The ethyl ester protecting group on the glycine moiety is removed by hydrolysis, usually under basic conditions using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran or methanol.
- **Purification:** The crude **N-Butyrylglycine-d7** is purified to remove unreacted starting materials and byproducts. This can be achieved by techniques such as silica gel column chromatography or recrystallization from a suitable solvent system.
- **Characterization:** The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Quantification of N-Butyrylglycine in Biological Samples using LC-MS/MS

N-Butyrylglycine-d7 is primarily used as an internal standard for the accurate quantification of endogenous N-butyrylglycine in biological matrices like plasma, urine, or dried blood spots. The following is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow for N-Butyrylglycine



Workflow for the quantification of N-Butyrylglycine using an internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of N-Butyrylglycine using an internal standard.

Methodology:

- Sample Preparation:

- A known amount of the biological sample (e.g., 100 μ L of plasma or urine) is taken.
- A precise amount of **N-Butyrylglycine-d7** solution (internal standard) is added to the sample.
- Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography: The sample extract is injected onto a reversed-phase LC column (e.g., a C18 column). A gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid is used to separate N-butyrylglycine from other matrix components.
 - Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both N-butyrylglycine and **N-Butyrylglycine-d7** are monitored.
- Data Analysis:
 - The peak areas of the MRM transitions for both the analyte (N-butyrylglycine) and the internal standard (**N-Butyrylglycine-d7**) are integrated.
 - The ratio of the analyte peak area to the internal standard peak area is calculated.
 - A calibration curve is constructed by analyzing standards with known concentrations of N-butyrylglycine and a fixed concentration of the internal standard.
 - The concentration of N-butyrylglycine in the biological sample is determined by interpolating the peak area ratio from the calibration curve.

Table 2: Example MRM Transitions for N-Butyrylglycine and **N-Butyrylglycine-d7** (Positive Ion Mode)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-Butyrylglycine	146.1	76.1
N-Butyrylglycine-d7	153.1	76.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Conclusion

N-Butyrylglycine-d7 is an essential tool for researchers in the fields of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and precise quantification of N-butyrylglycine, a key biomarker for several metabolic disorders. This guide provides the fundamental chemical, physical, and biological information, along with representative experimental protocols, to facilitate the effective use of this valuable research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butyryl-D7-glycine | C₆H₁₁NO₃ | CID 131708642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. BioOrganics [bioorganics.biz]
- 4. Butyrylglycine | C₆H₁₁NO₃ | CID 88412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]

- 6. Human Metabolome Database: Showing metabocard for N-Butyrylglycine (HMDB0000808) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MiMeDB: Showing metabocard for N-Butyrylglycine (MMDBc0000549) [mimedb.org]
- To cite this document: BenchChem. [N-Butyrylglycine-d7 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429025#n-butyrylglycine-d7-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com